

# A Comparative Guide to GSPT1 Degraders: CC-885 vs. CC-90009

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## Compound of Interest

Compound Name: GSPT1 degrader-3

Cat. No.: B12365326

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Targeted protein degradation has emerged as a transformative therapeutic modality in oncology. Among the proteins of interest is the G1 to S phase transition 1 (GSPT1) protein, a key factor in translation termination.[1][2][3] Molecular glue degraders that induce the degradation of GSPT1 have shown significant promise, particularly in the context of acute myeloid leukemia (AML). This guide provides a detailed, objective comparison of two pioneering GSPT1 degraders: the first-in-class molecule CC-885 and the next-generation, more selective compound CC-90009.[4]

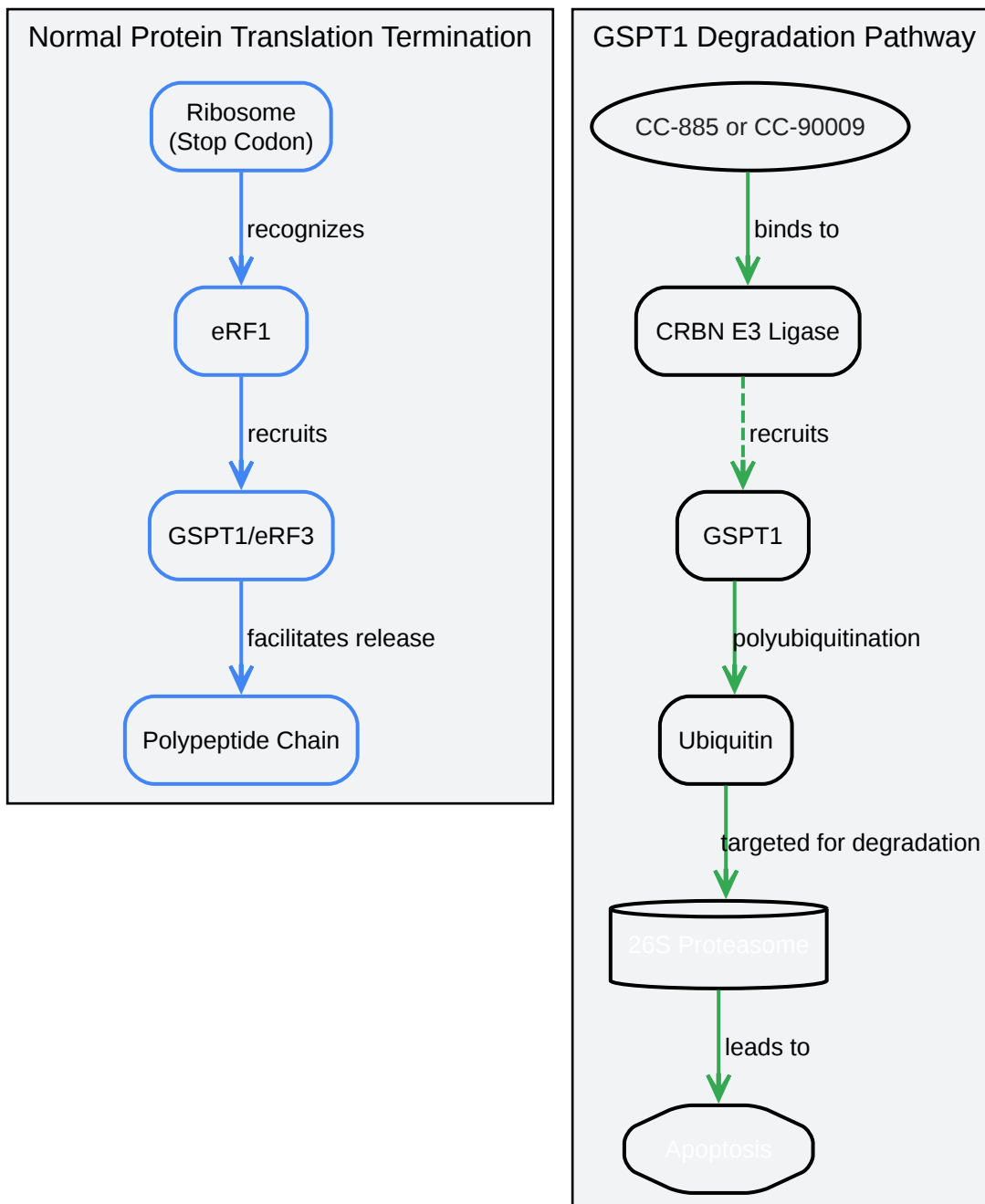
## Introduction to GSPT1 Degraders

Both CC-885 and CC-90009 are classified as Cereblon E3 ligase modulators (CELMoDs).[5] They function as "molecular glues," small molecules that induce a novel interaction between the E3 ubiquitin ligase Cereblon (CRBN) and a target protein, in this case, GSPT1. This induced proximity leads to the polyubiquitination of GSPT1, marking it for degradation by the 26S proteasome. The subsequent depletion of GSPT1 disrupts protein translation, triggering cellular stress responses and leading to apoptosis in cancer cells.

While both compounds share this fundamental mechanism, their substrate selectivity profiles and, consequently, their clinical trajectories, have diverged significantly.

## Mechanism of Action: A Shared Pathway

The core mechanism for both CC-885 and CC-90009 involves the hijacking of the CRL4CRBN E3 ubiquitin ligase complex. The binding of the degrader to CRBN alters its substrate-binding surface, creating a neomorphic interface that recognizes and binds to GSPT1. This ternary complex formation (CRBN-degrader-GSPT1) is the crucial step that initiates the ubiquitination and subsequent degradation of GSPT1.



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**Caption:** Mechanism of GSPT1 Degradation. (Within 100 characters)

## Head-to-Head Comparison: Efficacy and Selectivity

The primary distinction between CC-885 and CC-90009 lies in their selectivity. While CC-885 potently degrades GSPT1, it also affects other proteins, leading to a broader substrate profile and potential off-target toxicities. In contrast, CC-90009 was specifically designed for high selectivity towards GSPT1, minimizing effects on other known neosubstrates of earlier-generation CELMoDs.

Parameter	CC-885	CC-90009	Reference
Primary Target	GSPT1	GSPT1	
Off-Targets	IKZF1, IKZF3, CK1 $\alpha$ , HBS1L, BNIP3L, PLK1	Minimal / None Reported	
IC50 (AML cell lines)	Not specified in detail	3 to 75 nM	
EC50 (Primary AML blasts)	Efficacy reported	Average of 21 nM	
Clinical Status	Development hampered by toxicity	Phase 1 trials initiated (NCT02848001)	

## Preclinical and Clinical Findings

### CC-885: The Pioneer with Limitations

As the first-in-class GSPT1 degrader, CC-885 demonstrated potent anti-tumor activity across a range of cancer cell lines, including AML. However, its clinical advancement was impeded by off-target toxicities, which were attributed to the degradation of other proteins such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), and the kinase CK1 $\alpha$ . This lack of specificity, while potentially contributing to its anti-cancer effects in some contexts, also led to a challenging therapeutic window.

### CC-90009: A New Generation of Selectivity

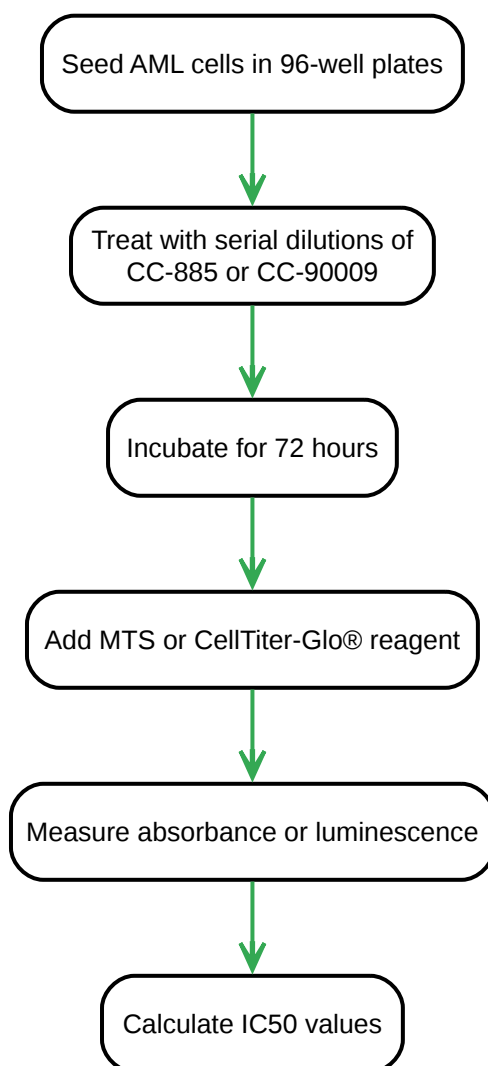
Developed to overcome the limitations of CC-885, CC-90009 exhibits high selectivity for GSPT1. This improved selectivity profile is thought to contribute to a better safety profile. Preclinical studies have shown that CC-90009 has potent antiproliferative effects in a wide array of AML cell lines and primary patient samples, with IC50 values in the nanomolar range. The compound was advanced into a Phase 1 clinical trial for patients with relapsed or refractory AML (NCT02848001). Clinical data from this trial showed evidence of GSPT1 degradation and antileukemic activity. However, the development of CC-90009 was later discontinued due to a combination of factors including lack of efficacy in the short-term acute phase and changes in the sponsor's business objectives.

## Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used in the evaluation of GSPT1 degraders.

### Cell Viability Assay (MTS/CellTiter-Glo®)

This assay is used to determine the concentration at which a compound inhibits cell growth by 50% (IC50).



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